molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5

PhiKan 083

カタログ番号: B539824
CAS番号: 880813-36-5
分子量: 238.33 g/mol
InChIキー: LBPNOEAFWYTTEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PhiKan 083は、特にY220C変異の腫瘍抑制タンパク質p53の変異型を安定化させることが知られているカルバゾール誘導体です。 この化合物は、さまざまな癌で頻繁に変異しているp53の正常な機能を回復させる可能性があるため、癌研究で大きな注目を集めています .

科学的研究の応用

PhiKan 083 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

PhiKan 083は、変異型p53タンパク質(Y220C変異)の表面空洞に結合することにより、その効果を発揮します。この結合はタンパク質を安定化させ、変性を防ぎ、その正常な機能を回復させます。この化合物の作用機序には以下が含まれます。

6. 類似の化合物との比較

This compoundは、p53のY220C変異体を特異的に安定化させる能力においてユニークです。類似の機能を持つ他の化合物もあります。

結論として、this compoundは、癌研究と創薬において大きな可能性を秘めた有望な化合物です。変異型p53を安定化させ、その機能を回復させる能力は、効果的な癌療法の追求におけるその重要性を強調しています。

生化学分析

Biochemical Properties

PhiKan 083 plays a crucial role in biochemical reactions, primarily through its interaction with the p53 protein. The compound binds to the surface cavity of the Y220C mutant of p53 with a dissociation constant (Kd) of 167 μM . This binding stabilizes the mutant protein, preventing its thermal denaturation and promoting its proper folding . Additionally, this compound has shown a relative binding affinity of 150 μM for p53 Y220C in Ln229 cells . The stabilization of p53 by this compound enhances its tumor suppressor functions, thereby inhibiting cancer cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In engineered variants of Ln229 cells, this compound at a concentration of 125 μM for 48 hours resulted in approximately a 70% reduction in cell viability . This compound also enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with p53 wild-type, p53 Y220C, p53 G245S, and p53 R282W mutations . By stabilizing the p53 protein, this compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to reduced cancer cell viability and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the p53 protein. This compound binds to a surface cavity on the Y220C mutant of p53, stabilizing the protein and preventing its thermal denaturation . This stabilization allows the mutant p53 to regain its tumor suppressor functions, including the activation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound enhances the pro-apoptotic activity of p53 by promoting its interaction with other pro-apoptotic proteins, thereby inducing cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solvent, this compound remains stable at -80°C for six months and at -20°C for one month . Over time, this compound continues to stabilize the p53 protein, maintaining its tumor suppressor functions and reducing cancer cell viability . Long-term studies have shown that this compound can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively stabilizes the p53 protein and inhibits cancer cell proliferation without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant stabilization of the p53 protein and inhibition of cancer cell proliferation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites further interact with the p53 protein, enhancing its stabilization and tumor suppressor functions . This compound also affects metabolic flux and metabolite levels, promoting the activation of pathways involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to the p53 protein and is distributed to various cellular compartments, including the nucleus and cytoplasm . This distribution is crucial for its stabilization of the p53 protein and its subsequent tumor suppressor functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the p53 protein and promotes its stabilization . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications enhance its binding interactions with the p53 protein and its overall efficacy in stabilizing the mutant protein and inhibiting cancer cell proliferation .

準備方法

合成経路と反応条件: PhiKan 083は、カルバゾール誘導体を含む一連の化学反応によって合成されます。合成経路には通常、以下が含まれます。

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することによります。 これには、反応条件の最適化、工業グレードの試薬の使用、および大量のthis compoundを生産するための大規模精製技術の採用が含まれます .

化学反応の分析

反応の種類: PhiKan 083は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化されたカルバゾール誘導体を生成する可能性があり、還元はthis compoundの還元型を生成する可能性があります .

4. 科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用を持っています。

類似化合物との比較

PhiKan 083 is unique in its ability to specifically stabilize the Y220C mutant of p53. there are other compounds with similar functions:

生物活性

PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.

  • Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
  • Purity: ≥99%
  • Molecular Weight: 267.33 g/mol
  • Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .

This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .

Research Findings

Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:

Study ReferenceObjectiveKey Findings
Investigate stabilizing effects on misfolded p53Confirmed that this compound effectively stabilizes Y220C mutant p53 and slows its denaturation rate.
Assess analogs for enhanced stabilityIdentified analogs with better docking scores than this compound, suggesting potential for broader therapeutic use against multiple cancers.
Evaluate binding affinity and kineticsDemonstrated a strong binding affinity for Y220C mutant with a Kd of approximately 125 µM, indicating a favorable drug-target interaction.

Case Studies

  • Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .
  • Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .

特性

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-36-5
Record name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PhiKan 083
Reactant of Route 2
Reactant of Route 2
PhiKan 083
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PhiKan 083
Reactant of Route 4
PhiKan 083
Reactant of Route 5
PhiKan 083
Reactant of Route 6
Reactant of Route 6
PhiKan 083
Customer
Q & A

Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?

A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。